Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-4-33-23(29)16-28-21-12-7-17(2)14-22(21)34-25(28)26-24(30)19-8-10-20(11-9-19)35(31,32)27-13-5-6-18(3)15-27/h7-12,14,18H,4-6,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASWFYSQDZUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 542.1 g/mol. The structure includes an ethyl acetate moiety linked to a sulfonamide and a piperidine ring, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively induces apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Research indicates that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, likely due to its ability to disrupt cellular membranes and interfere with metabolic pathways .
Anti-inflammatory Effects
Studies have reported that this compound possesses anti-inflammatory properties, potentially beneficial in treating conditions like arthritis. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and pain in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : It affects the signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis compared to untreated controls.
Case Study 2: Antimicrobial Activity
A series of tests against various pathogens revealed that this compound significantly inhibited the growth of E. coli and C. albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
